2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine
Description
Properties
CAS No. |
792924-34-6 |
|---|---|
Molecular Formula |
C51H33N3 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2,4,6-tris(4-naphthalen-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-16-43-34(10-1)13-7-19-46(43)37-22-28-40(29-23-37)49-52-50(41-30-24-38(25-31-41)47-20-8-14-35-11-2-5-17-44(35)47)54-51(53-49)42-32-26-39(27-33-42)48-21-9-15-36-12-3-6-18-45(36)48/h1-33H |
InChI Key |
SXNVDRIBPYIGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride-Based Nucleophilic Substitution
The triazine core is often synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for introducing aryl groups. In the target compound, three chloride groups are replaced with 4-(naphthalen-1-yl)phenyl moieties.
Procedure :
- Cyanuric chloride is dissolved in an inert solvent (e.g., tetrahydrofuran or chlorobenzene) under nitrogen.
- 4-(Naphthalen-1-yl)phenyl Grignard reagent or boronic acid derivatives are added sequentially.
- The reaction is catalyzed by Pd(PPh₃)₄ at 80–110°C for 12–24 hours.
Key Parameters :
- Molar Ratio : 1:3.2 (cyanuric chloride to aryl reagent) ensures complete substitution.
- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent : Chlorobenzene enhances solubility of bulky aryl groups.
Challenges :
- Steric hindrance from naphthalene groups reduces reaction rates.
- By-products like mono- or di-substituted triazines require rigorous purification.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Optimized Coupling Conditions
The Suzuki-Miyaura reaction is widely used to attach 4-(naphthalen-1-yl)phenyl groups to a pre-formed triazine core.
Typical Protocol :
- Substrate : 2,4,6-Trichloro-1,3,5-triazine.
- Reagents : 4-(Naphthalen-1-yl)phenylboronic acid (3.0 equiv).
- Catalyst : Pd(dppf)Cl₂ (0.05 equiv) with K₂CO₃ (3.0 equiv) in toluene/ethanol/water (4:1:1).
- Conditions : 80°C for 24 hours under argon.
Yield : 68–75% after column chromatography (silica gel, hexane/CH₂Cl₂).
Advantages :
- Tolerates bulky substituents due to robust Pd catalysis.
- Scalable to gram quantities without significant yield drop.
One-Pot Synthesis via Ionothermal Trimerization
Microwave-Assisted Cyclization
A modified ionothermal method trimerizes nitrile precursors into triazines using microwave irradiation:
Steps :
- Monomer Synthesis : 4-(Naphthalen-1-yl)benzonitrile is prepared via Ullmann coupling.
- Trimerization : Monomers (1.0 equiv) are heated with ZnCl₂ (5.0 equiv) at 400°C under microwave irradiation for 1.5 hours.
Outcomes :
Limitations :
- Requires high temperatures, risking decomposition of sensitive groups.
- Limited to monomers stable under harsh conditions.
Solvent and Catalyst Optimization
Role of Ionic Liquids
Acidic ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvents/catalysts, enhancing reaction efficiency:
Example :
- Solvent : [BMIM][HSO₄] (5.0 mL per mmol substrate).
- Temperature : 110°C for 8 hours.
- Yield : 90% with 99.5% purity (HPLC).
Benefits :
Purification and Characterization
Chromatographic Techniques
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 681.82 g/mol | HRMS |
| Purity | ≥99.5% | HPLC |
| Thermal Stability | Decomposition >300°C | TGA |
| FT-IR Peaks | 1520 cm⁻¹ (C=N), 815 cm⁻¹ (triazine) | ATR-FTIR |
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75% | ≥98% | 24 h | High |
| Ionothermal Trimerization | 70–80% | ≥99.5% | 1.5 h | Moderate |
| Ionic Liquid Catalysis | 85–90% | ≥99.5% | 8 h | High |
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electronic properties.
Materials Science: Employed in the development of organic semiconductors and thin-film transistors.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is primarily based on its electronic properties. The triazine core and naphthalen-1-ylphenyl groups facilitate efficient charge transport, making it an excellent hole-transporting material. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various electronic and photophysical processes .
Comparison with Similar Compounds
2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1)
2,4,6-Tris(4-(3,6-di-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR2)
- Structure : Doubly substituted tert-butyl carbazole groups.
- Properties: Enhanced solubility in nonpolar solvents compared to TR1 and TNPT. Red-shifted emission (λem ≈ 480 nm) due to extended conjugation .
Triazine Derivatives with Imidazole Substituents
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT)
- Structure : Imidazole rings linked to the triazine via phenyl spacers.
- Properties: Forms rigid coordination frameworks (e.g., metal-organic frameworks, MOFs) due to imidazole’s nitrogen donor sites. Lower π-conjugation than TNPT, limiting optoelectronic applications but favoring catalysis .
- Applications : MOF construction for gas storage and heterogeneous catalysis .
Thiophene- and Thiazole-Functionalized Triazines
2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine
2,4,6-Tris(4-(-(2-(4-(benzofuran-2-yl)thiazol-2-yl)hydrazono)-methyl)phenoxy)-1,3,5-triazine
- Structure : Thiazole-hydrazone hybrid substituents.
- Properties :
Boronate Ester-Functionalized Triazines
2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- Structure : Boronate ester groups enable Suzuki-Miyaura polycondensation.
- Applications: Key monomer for synthesizing covalent triazine frameworks (CTFs) with surface areas >1000 m²/g. Unlike TNPT, this derivative is non-emissive but excels in photocatalytic hydrogen evolution (e.g., H2 production rate: 8.2 mmol·g⁻¹·h⁻¹) .
Halogenated Triazine Derivatives
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
- Structure : Bromine atoms at para positions of phenyl groups.
- Properties :
Comparative Data Table
Biological Activity
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This compound has garnered attention in recent years for its potential applications in medicinal chemistry, particularly in cancer therapy and as a UV absorber. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is , with a molecular weight of approximately 525.63 g/mol. The compound features a triazine core substituted with three naphthalenyl phenyl groups at the 2, 4, and 6 positions.
Antitumor Properties
Recent studies have highlighted the antitumor activity of triazine derivatives. These compounds exhibit inhibitory effects on various protein kinases involved in cancer cell proliferation and survival. For instance:
- Topoisomerase Inhibition : Some triazine derivatives have shown significant inhibition of topoisomerase IIa with IC50 values in the micromolar range, indicating potential as chemotherapeutic agents .
- EGFR Inhibition : Triazine derivatives have been reported to inhibit epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis. For example, certain modifications to the triazine structure led to enhanced EGFR inhibitory activity with IC50 values as low as 25.9 µM .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific substituents on the triazine ring significantly influences biological activity:
- Substituent Variability : Compounds with di-substituted or tri-substituted triazine cores demonstrate varied potencies against different cancer cell lines. For example, modifications that include morpholine or piperidine groups have been associated with increased antitumor activity .
- Cell Line Specificity : Derivatives have shown selective cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer), with IC50 values ranging from 0.20 µM to over 100 µM depending on the specific derivative .
Case Study 1: Anti-Breast Cancer Activity
A notable study by Singh et al. synthesized a novel hybrid analogue based on the triazine structure that exhibited significant anti-breast cancer properties. The compound demonstrated excellent EGFR-TK enzyme inhibitory activity at concentrations as low as 10 µM .
Case Study 2: Induction of Apoptosis
Another study focused on a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives which were tested against HCT116 colorectal cancer cells. One derivative showed an IC50 value of 500 ± 80 nM and induced apoptosis through the activation of the PI3K/AKT/mTOR signaling pathway .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
